molecular formula C7H12O2 B1652468 Bicyclo[2.2.1]heptane-2,3-diol CAS No. 14440-78-9

Bicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B1652468
CAS No.: 14440-78-9
M. Wt: 128.17 g/mol
InChI Key: HNMVZUWXQLASRL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,3-diol: 2,3-dihydroxynorbornane , is a bicyclic organic compound with the molecular formula C7H12O2 . It is characterized by its two hydroxyl groups (-OH) attached to the second and third carbon atoms of the bicyclic structure. This compound is notable for its unique structural properties and its applications in various scientific fields.

Mechanism of Action

Target of Action

Bicyclo[2.2.1]heptane-2,3-diol is a complex organic compound with a unique bicyclic structure Similar compounds have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of Bicyclo[22It’s known that the compound can undergo various chemical reactions, such as a formal [4 + 2] cycloaddition reaction . This reaction allows for the creation of a wide range of derivatives in a highly enantioselective manner . These derivatives may interact differently with biological targets, leading to various physiological effects.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[22Its derivatives have shown high bactericidal and fungicidal activity in lubricating oils , suggesting that they may interfere with microbial metabolic pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Its structural similarity to other bioactive compounds suggests that it may have significant bioavailability and could be metabolized by common enzymatic pathways .

Result of Action

The molecular and cellular effects of Bicyclo[22Its derivatives have shown antimicrobial activity , suggesting that they may lead to the death of microbial cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the rate at which it undergoes chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Bicyclo[2.2.1]heptane-2,3-diol can be synthesized through several methods, including the hydrogenation of norbornene-2,3-dicarboxylic acid. Another common method involves the dihydroxylation of norbornene using osmium tetroxide (OsO4) followed by reduction.

Industrial Production Methods: : On an industrial scale, the compound is typically produced through catalytic hydrogenation processes, which involve the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: : Bicyclo[2.2.1]heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidation reactions can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Substitution reactions can be performed using halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed: : The major products formed from these reactions include various derivatives of the compound, such as halogenated bicyclo[2.2.1]heptanes and oxidized forms.

Scientific Research Applications

Chemistry: : In chemistry, Bicyclo[2.2.1]heptane-2,3-diol is used as a building block for synthesizing complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

Biology: : In biological research, the compound is used to study enzyme-substrate interactions and to develop inhibitors for various biological targets.

Medicine: : Bicyclo[22

Industry: : In the industrial sector, the compound is used in the manufacture of lubricating oils and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to Bicyclo[2.2.1]heptane-2,3-diol include norbornane , norbornene , and bicyclo[3.1.1]heptane-2,3-diol .

Uniqueness: : this compound is unique due to its bicyclic structure and the presence of two hydroxyl groups, which confer specific chemical properties and reactivity patterns that are not found in its simpler analogs.

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Properties

IUPAC Name

bicyclo[2.2.1]heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-4-1-2-5(3-4)7(6)9/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMVZUWXQLASRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871962
Record name Bicyclo[2.2.1]heptane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14440-78-9
Record name Bicyclo[2.2.1]heptane-2,3-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14440-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptane-2,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014440789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]heptane-2,3-diol
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Synthesis routes and methods

Procedure details

Into a four-neck flask (200 ml) were fed 20.3 g (185 mmol) of 2,3-epoxynorbornane, 50 ml of water, 25 ml of acetone, and 50 μl of sulfuric acid, and the reaction mixture was refluxed at 40° C. for 6 hours. After complete reaction, an object compound was extracted with each 40 ml of diethylether five times, and the resultant extract was washed with saturated salt solution (braine), and was dried with sodium sulfate to obtain 2,3-dihydroxynorbornane.
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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